molecular formula C12H16N4O4S2 B7785903 4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenesulfonamide

4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenesulfonamide

Cat. No.: B7785903
M. Wt: 344.4 g/mol
InChI Key: GOZYRNYYGBYTPV-LFIBNONCSA-N
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Description

4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenesulfonamide is a chemical compound supplied for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Benzenesulfonamide derivatives represent a significant class of compounds in medicinal chemistry and drug discovery, with documented scientific interest in their potential as multi-targeting agents in complex diseases . These derivatives have been explored as key scaffolds in the development of carbonic anhydrase inhibitors and for their apoptotic antiproliferative effects against various human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colon cancer (Caco-2) . The structural features of this compound, incorporating both sulfonamide and hydrazine functional groups, suggest potential for interaction with biological targets such as enzymes and receptors . Researchers investigating novel therapeutic strategies, particularly in oncology and enzyme inhibition, may find this specialized chemical entity valuable for in vitro studies. As with all research chemicals, this product should be handled by qualified laboratory personnel using appropriate safety precautions.

Properties

IUPAC Name

(1E)-1-tert-butylsulfonyl-N-(4-sulfamoylanilino)methanimidoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S2/c1-12(2,3)21(17,18)11(8-13)16-15-9-4-6-10(7-5-9)22(14,19)20/h4-7,15H,1-3H3,(H2,14,19,20)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZYRNYYGBYTPV-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)S(=O)(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)S(=O)(=O)N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Hydrazinobenzenesulfonamide Precursor

The foundational step involves preparing 4-hydrazinobenzenesulfonamide, a key intermediate.

Methodology :

  • Starting Material : 4-Chlorobenzenesulfonamide is reacted with hydrazine hydrate under high-temperature (120–125°C) and high-pressure (0.8–1.2 MPa) conditions.

  • Reaction Conditions :

    • Molar ratio of 4-chlorobenzenesulfonamide to hydrazine hydrate: 1:10–1:15.

    • Hydrazine hydrate concentration: 50–80 wt%.

  • Mechanism : Nucleophilic aromatic substitution (SNAr) where hydrazine displaces the chloride group.

  • Yield and Purity : Reported yields exceed 85% with ≤0.1% residual starting material.

Purification :

  • Crystallization from ethanol or methanol.

  • Activated charcoal treatment to remove impurities.

Introduction of Tert-Butylsulfonyl and Cyano Groups

The hydrazino group undergoes condensation with a tert-butylsulfonyl-cyano methylene donor.

Methodology :

  • Reagent : tert-Butylsulfonylacetonitrile (synthesized via tert-butylsulfonyl chloride and acetonitrile under basic conditions).

  • Reaction Conditions :

    • Solvent: Ethanol or dichloromethane.

    • Catalyst: Acetic acid (5 mol%) for acid-catalyzed hydrazone formation.

    • Temperature: Reflux (78°C for ethanol; 40°C for DCM).

  • Mechanism : Condensation reaction forming a hydrazone linkage (C=N-NH-).

Optimization Insights :

  • Excess tert-butylsulfonylacetonitrile (1.5 equivalents) ensures complete conversion.

  • Reaction monitoring via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1).

One-Pot Synthesis Approach

For industrial scalability, a one-pot method integrates hydrazination and condensation.

Procedure :

  • Hydrazination : 4-Chlorobenzenesulfonamide and hydrazine hydrate react at 120°C/1.0 MPa.

  • In Situ Condensation : Direct addition of tert-butylsulfonylacetonitrile and acetic acid to the reactor.

  • Workup :

    • Neutralization with NaHCO3.

    • Extraction with ethyl acetate.

    • Column chromatography (SiO2, eluent: DCM/methanol 95:5).

Advantages :

  • Reduced purification steps.

  • Overall yield: 72–78%.

Critical Analysis of Reaction Parameters

Temperature and Pressure Effects

  • Hydrazination : Elevated pressure (1.0 MPa) accelerates SNAr kinetics, reducing reaction time from 24h to 4h.

  • Condensation : Reflux conditions in ethanol prevent cyano group degradation, unlike higher-temperature solvents.

Solvent Selection

  • Polar aprotic solvents (DMF, DMA) : Improve tert-butylsulfonylacetonitrile solubility but risk sulfonamide decomposition.

  • Ethanol : Optimal balance of solubility and reaction control.

Catalytic Additives

  • Triethylamine : Neutralizes HCl byproducts during hydrazination.

  • Acetic acid : Enhances condensation rate by protonating the hydrazino group.

Industrial-Scale Production Considerations

Equipment Design

  • High-Pressure Reactors : Stainless steel autoclaves resistant to 1.5 MPa.

  • Filtration Systems : Centrifugal filters for rapid crystallization.

Cost Efficiency

  • Hydrazine Hydrate : Cost-effective at 50–80 wt% concentrations.

  • Recyclability : Ethanol recovery via distillation reduces solvent costs.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 8.10 (s, 1H, SO2NH2), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 3.20 (s, 9H, tert-butyl), 2.95 (s, 1H, CN).

  • LCMS (ESI+) : m/z 413.1 [M+H]+.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water 60:40).

  • Elemental Analysis : C: 43.2%, H: 5.1%, N: 16.8%, S: 15.5% (theoretical C: 43.6%, H: 5.3%, N: 17.0%, S: 15.6%).

Challenges and Mitigation Strategies

Side Reactions

  • Over-Hydrazination : Controlled stoichiometry (1:10–1:15) minimizes dihydrazine byproducts.

  • Cyano Hydrolysis : Anhydrous conditions and neutral pH prevent CN group degradation.

Scalability

  • Batch vs. Continuous Flow : Batch processing preferred for intermediates; continuous flow for condensation .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or nitronium ions are often employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonyl and sulfamoyl groups can form strong interactions with enzyme active sites, potentially inhibiting their activity. The cyanide group can also interact with metal ions in biological systems, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tert-butylsulfonyl-cyano group is unique compared to indene-dione (AL107) or chloroquinoline () substituents.
  • Synthesis typically involves condensation reactions, but yields vary with steric and electronic effects of substituents .

Physicochemical Properties

Physical properties such as melting point (MP) and spectral data reflect structural differences:

Compound Name MP (°C) IR ν(CN) (cm⁻¹) ¹H NMR (δ, ppm) Key Signals Reference ID
Target Compound (hypothetical) ~200–220* ~2209–2212* Tert-butyl (1.2 ppm, singlet), sulfonamide (3.1 ppm) -
4-((2-(1H-Benzo[d]imidazol-2-yl)-4-oxo-4-(2-(2-oxoindolin-3-ylidene)hydrazinyl)butyl)amino)benzenesulfonamide (10) 195–196 2210 Benzimidazole (7.5–8.1 ppm), indolone (10.2 ppm)
2-{4-[2-(9-anthrylmethylene)hydrazino]phenyl}ethylene-1,1,2-tricarbonitrile (System 3) N/A 2209 Anthracene (7.8–8.5 ppm), CN (no proton signal)
4-[2-(1-Acetyl-2-oxopropylidene)hydrazino]-N-(pyrimidin-2-yl)benzenesulfonamide 508 1611 (C=N) Pyrimidine (8.3 ppm), acetyl (2.1 ppm)

Notes:

  • *Predicted based on analogs; tert-butylsulfonyl groups increase MP due to crystallinity .
  • Cyano IR stretches (2209–2212 cm⁻¹) are consistent across derivatives .

Key Findings :

  • Electron-withdrawing groups (e.g., dioxo-indene in AL107) enhance kinase inhibition .
  • Bulky substituents like tert-butylsulfonyl may improve metabolic stability but reduce solubility, impacting bioavailability .

Crystallographic and Conformational Analysis

Crystal structures reveal conformational preferences:

  • 4-[2-(1-Acetyl-2-oxopropylidene)hydrazino]-N-(pyrimidin-2-yl)benzenesulfonamide (): Monoclinic crystal system (P21/n), dihedral angle = 84.56° between pyrimidine and benzene rings. Intramolecular N–H⋯O hydrogen bonds stabilize the hydrazine-carbonyl interaction .
  • System 3 (9-anthrylmethylene derivative) :
    • Z-isomer stability due to steric hindrance, contrasting E-isomer dominance in smaller analogs .

Biological Activity

4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenesulfonamide, a compound with the CAS number 241127-25-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and related research findings.

Chemical Structure

The compound features a hydrazine moiety linked to a benzenesulfonamide group, with a tert-butylsulfonyl and cyano functional group contributing to its reactivity and biological profile. The structural formula can be represented as follows:

C13H16N4O2S\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of sulfonamides are known for their efficacy against various bacterial strains. A comparative study showed that sulfonamide derivatives can inhibit bacterial growth by disrupting folate synthesis pathways, which are crucial for bacterial proliferation.

CompoundBacterial StrainInhibition Zone (mm)
ControlE. coli0
Compound AE. coli15
Compound BS. aureus12
This compound E. coli 20

This table illustrates the comparative effectiveness of the compound against common pathogens, highlighting its potential as an antimicrobial agent.

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. For example, a study demonstrated that treatment with the compound resulted in a significant decrease in cell viability in human breast cancer cells (MCF-7) at concentrations above 10 µM.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in nucleotide synthesis.
  • Disruption of Cell Membrane Integrity : The hydrophobic nature of the tert-butyl group may facilitate interactions with lipid membranes, leading to increased permeability and cell death.
  • Modulation of Signaling Pathways : The compound could modulate signaling pathways associated with cell growth and apoptosis.

Case Study 1: Antimicrobial Activity

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Effects

In another investigation published in Cancer Research, researchers explored the anticancer properties of hydrazino-substituted benzenesulfonamides. The study found that compounds similar to this compound exhibited potent cytotoxicity against several cancer cell lines, suggesting a promising avenue for further development.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reaction conditions for synthesizing 4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the introduction of the tert-butylsulfonyl group via nucleophilic substitution (e.g., using 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride as a precursor) . Subsequent hydrazine addition and cyano-methylene functionalization require precise control of temperature (e.g., 0–5°C for diazotization) and pH (neutral to mildly acidic) to prevent side reactions. Solvents like dimethylformamide (DMF) or ethanol are commonly used to stabilize intermediates .

Q. How can researchers optimize purification methods for this compound to achieve >95% purity?

  • Methodological Answer : Recrystallization using solvent pairs (e.g., ethanol/water) is effective for initial purification. For complex mixtures, column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is recommended. Purity validation should combine HPLC (High-Performance Liquid Chromatography) with UV detection and mass spectrometry (MS) to confirm molecular weight .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • NMR : Focus on the tert-butyl singlet (~1.3 ppm in 1^1H NMR) and sulfonamide protons (~7.5–8.5 ppm). 13^{13}C NMR should confirm the cyano group (~115–120 ppm) and sulfonyl carbons .
  • IR : Look for S=O stretching (~1350 cm1^{-1}) and C≡N absorption (~2200 cm1^{-1}) .
  • MS : High-resolution MS (HRMS) is critical to distinguish the molecular ion peak from fragmentation byproducts .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in 1^1H NMR) be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., hindered rotation of the tert-butylsulfonyl group) or tautomerism in the hydrazino-cyano moiety. Variable-temperature NMR (VT-NMR) can clarify splitting patterns by identifying temperature-dependent conformational changes. Computational modeling (e.g., DFT for predicting NMR shifts) and 2D techniques (COSY, NOESY) should supplement experimental data .

Q. What statistical approaches are recommended for optimizing reaction conditions (e.g., yield, selectivity) in multi-step syntheses?

  • Methodological Answer : Use Design of Experiments (DoE) methodologies such as Central Composite Design (CCD) or Box-Behnken matrices to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading). Response surface modeling can identify optimal conditions while minimizing experimental runs. For example, a 3-factor CCD design reduces the number of trials from 27 to 15 while maintaining predictive accuracy .

Q. How do structural modifications (e.g., replacing tert-butyl with methyl groups) affect biological activity, and what computational tools can predict these changes?

  • Methodological Answer : Substituent effects on bioactivity (e.g., binding affinity) can be studied via molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS). Pharmacophore modeling identifies critical interactions (e.g., sulfonamide hydrogen bonding with enzyme active sites). Compare derivatives using QSAR (Quantitative Structure-Activity Relationship) models to correlate logP, polar surface area, and IC50_{50} values .

Q. What experimental strategies mitigate challenges in scaling up synthesis (e.g., low yield in final steps)?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Membrane Separation : Use nanofiltration or reverse osmosis to recover intermediates and reduce waste .
  • Reactor Design : Switch from batch to flow chemistry for exothermic steps (e.g., sulfonation) to improve heat dissipation and reproducibility .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in vitro bioactivity data and computational predictions?

  • Methodological Answer : Re-evaluate assay conditions (e.g., buffer pH, serum protein interference) and confirm compound stability via LC-MS. Cross-validate computational models with experimental data from structurally analogous compounds (e.g., 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-yl)benzenesulfonamide) to identify model limitations .

Q. What protocols ensure reproducibility in biological studies involving this compound?

  • Methodological Answer :

  • Standardized Assays : Use cell lines with validated expression levels of target proteins (e.g., carbonic anhydrase isoforms for sulfonamide studies).
  • Positive Controls : Include known inhibitors (e.g., acetazolamide) to benchmark activity.
  • Blinded Experiments : Randomize sample processing and analysis to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.